molecular formula C4H9ClN2O B6259252 4-amino-3-hydroxybutanenitrile hydrochloride CAS No. 74889-64-8

4-amino-3-hydroxybutanenitrile hydrochloride

Katalognummer: B6259252
CAS-Nummer: 74889-64-8
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: DHBYZXIPOUAGBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-3-hydroxybutanenitrile hydrochloride is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and properties, which make it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-hydroxybutanenitrile hydrochloride typically involves the reaction of 4-amino-3-hydroxybutanenitrile with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-3-hydroxybutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-amino-3-hydroxybutanenitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of 4-amino-3-hydroxybutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-amino-3-hydroxybutanenitrile hydrochloride include:

  • 4-amino-3-hydroxybutanenitrile
  • 4-amino-3-hydroxybenzoic acid
  • 4-amino-3-hydroxybutyronitrile

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

74889-64-8

Molekularformel

C4H9ClN2O

Molekulargewicht

136.58 g/mol

IUPAC-Name

4-amino-3-hydroxybutanenitrile;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c5-2-1-4(7)3-6;/h4,7H,1,3,6H2;1H

InChI-Schlüssel

DHBYZXIPOUAGBB-UHFFFAOYSA-N

Kanonische SMILES

C(C#N)C(CN)O.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.